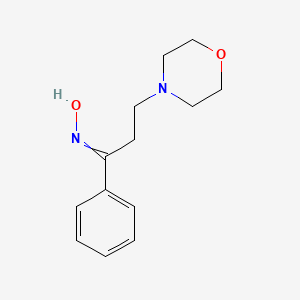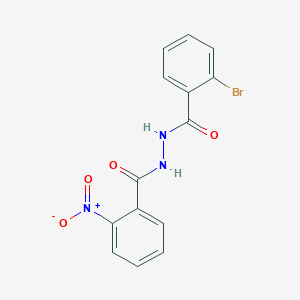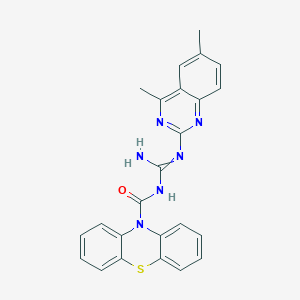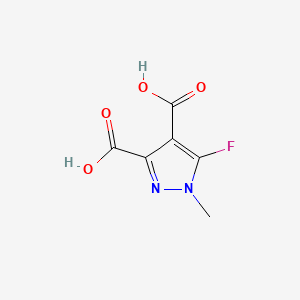
3-Morpholino-1-phenylpropan-1-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholino-1-phenylpropan-1-one oxime, also known as (NZ)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine, is a research chemical with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol. This compound is characterized by the presence of a morpholine ring, a phenyl group, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-1-phenylpropan-1-one oxime typically involves the reaction of morpholine, benzaldehyde, and hydroxylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime product . The general synthetic route can be summarized as follows:
Step 1: Benzaldehyde is reacted with morpholine in the presence of a suitable catalyst to form 3-morpholino-1-phenylpropan-1-one.
Step 2: The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Morpholino-1-phenylpropan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
3-Morpholino-1-phenylpropan-1-one oxime is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used as a corrosion inhibitor for metals, particularly in acidic environments.
作用機序
The mechanism of action of 3-Morpholino-1-phenylpropan-1-one oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the morpholine ring and phenyl group contribute to the compound’s ability to interact with various biological pathways .
類似化合物との比較
Similar Compounds
3-Morpholino-1-phenylpropan-1-one: Lacks the oxime group but shares the morpholine and phenyl groups.
3-Morpholino-1-phenyl-3-(pyridin-4-yl)propan-1-one: Contains an additional pyridine ring, which may enhance its biological activity.
Uniqueness
3-Morpholino-1-phenylpropan-1-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-14-13(12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5,16H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIKTKHMAIYBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=NO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12455913.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B12455915.png)
![2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B12455921.png)
![1-[benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12455926.png)
![2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B12455935.png)
![[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride](/img/structure/B12455936.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12455939.png)


![3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B12455967.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12455978.png)
![6-Oxa-3-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12455979.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B12455984.png)
